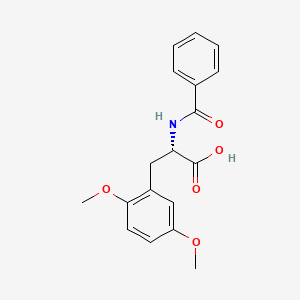
N-Benzoyl-2,5-dimethoxy-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2,5-dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and two methoxy groups at the 2 and 5 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2,5-dimethoxy-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group, such as a benzyl or tert-butoxycarbonyl (Boc) group.
Benzoylation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.
Methoxylation: The phenyl ring is methoxylated at the 2 and 5 positions using methoxy reagents under specific conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2,5-dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-Benzoyl-2,5-dimethoxy-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2,5-dimethoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes such as protein synthesis and signal transduction. The benzoyl and methoxy groups contribute to its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-L-phenylalanine: Lacks the methoxy groups, making it less versatile in certain reactions.
2,5-Dimethoxy-L-phenylalanine: Lacks the benzoyl group, affecting its binding properties and reactivity.
N-Benzoyl-D-phenylalanine: The D-isomer of the compound, which may have different biological activities.
Uniqueness
N-Benzoyl-2,5-dimethoxy-L-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which enhance its chemical reactivity and binding properties. This combination allows for a broader range of applications in scientific research and industrial processes.
Propiedades
Número CAS |
60569-22-4 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(2S)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m0/s1 |
Clave InChI |
CRHWBJTXLSWMRX-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


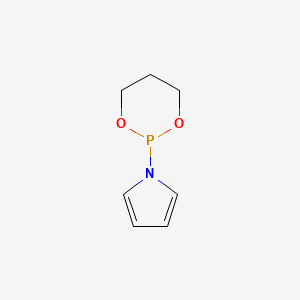

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
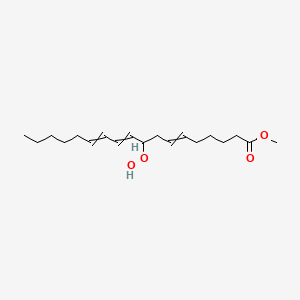
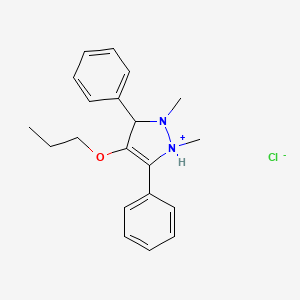
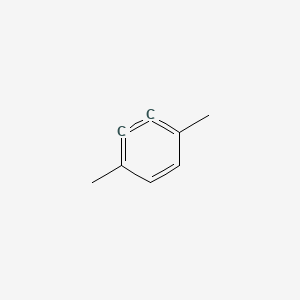
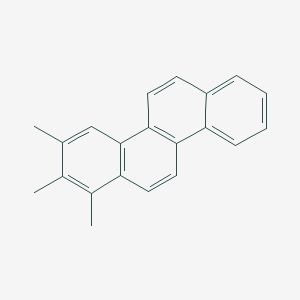
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
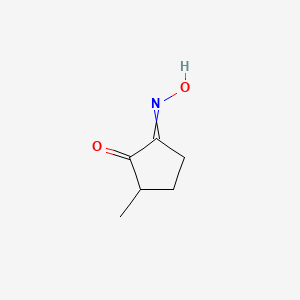
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
